Malanato platinum

Description

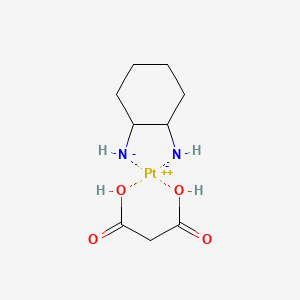

Malanato platinum, formally known as (N,N'-Bis(2-Hydroxyethyl)Ethane-1,2-Diamine)Malonatoplatinum(II), is a platinum(II) complex designed to address the limitations of classical platinum-based anticancer drugs. Its structure features a malonate ligand (a dicarboxylate) and hydroxyethyl-substituted amine ligands, which enhance solubility and modify biodistribution compared to cisplatin derivatives . Developed in the late 20th century, this compound was part of efforts to reduce severe side effects (e.g., nephrotoxicity, neurotoxicity) associated with early-generation platinum drugs while retaining antitumor efficacy . Preclinical studies highlighted its ability to form DNA adducts, a hallmark mechanism of platinum agents, but with improved tolerability in animal models .

Properties

CAS No. |

61848-63-3 |

|---|---|

Molecular Formula |

C9H16N2O4Pt |

Molecular Weight |

411.32 g/mol |

IUPAC Name |

(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |

InChI |

InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |

InChI Key |

NUDTWAITWRPVMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 266047 involves multiple steps, each requiring specific conditions and reagents. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include cyclization, oxidation, and functional group modifications to achieve the final compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 266047 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

NSC 266047 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: NSC 266047 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

NSC 266047 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: NSC 266047 is investigated for its therapeutic potential, particularly in the treatment of certain diseases.

Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of NSC 266047 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, alter signaling pathways, or affect gene expression. The exact pathways and targets can vary depending on the context of its use, but generally, it exerts its effects by binding to proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Classical Platinum-Based Antitumor Agents

Cisplatin, Carboplatin, and Oxaliplatin

- Structure :

- Mechanism : All induce apoptosis via DNA crosslinking, but Malanato’s malonate ligand may slow hydrolysis, reducing premature activation and off-target toxicity .

- Toxicity :

- Clinical Status : Cisplatin and carboplatin are FDA-approved; Malanato platinum remains investigational .

Table 1: Key Differences Among Classical Platinum Drugs

| Compound | Ligands | Major Toxicity | Hydrophilicity | Clinical Status |

|---|---|---|---|---|

| Cisplatin | NH₃, Cl⁻ | Nephrotoxicity | Low | Approved |

| Carboplatin | Cyclobutane-dicarboxylate | Myelosuppression | Moderate | Approved |

| Malanato Platinum | Malonate, hydroxyethylamine | Hematotoxicity (preclinical) | High | Experimental |

Platinum–HDAC Inhibitor Conjugates

Recent advances include conjugating platinum(II/IV) with histone deacetylase inhibitors (HDACi), such as Platinum(II)/Platinum(IV)–HDACi hybrids (e.g., CXDAC-3) .

- Mechanism : Synergistic effects enhance DNA damage and apoptosis.

- Efficacy : HDACi conjugates show superior activity in cisplatin-resistant cell lines compared to Malanato platinum .

- Toxicity : Unclear due to early-stage development, but hypothesized to reduce cumulative side effects through lower platinum doses .

Ruthenium-Based Anticancer Agents

Ruthenium complexes (e.g., KP1019, NAMI-A) represent non-platinum alternatives with distinct mechanisms:

- Structure : Ru(III) centers with organic ligands (e.g., imidazole, indazole).

- Mechanism : Target hypoxic tumor regions, inhibit metastasis (NAMI-A), or induce p53-independent apoptosis (KP1019) .

- Advantages Over Platinum :

- Lower nephro- and neurotoxicity.

- Activity in cisplatin-resistant models .

- Comparison to Malanato Platinum : While Malanato retains DNA-centric activity, ruthenium drugs exploit redox cycling and transferrin receptor targeting, offering broader therapeutic windows .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.